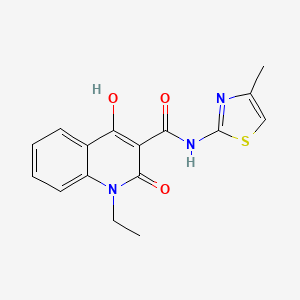
2-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline class. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound is characterized by the presence of a 4-chlorophenyl group and a 2-methoxyphenyl group attached to the quinazoline core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Introduction of the 2-methoxyphenyl Group: The 2-methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using 2-methoxyphenylboronic acid and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
2-(4-クロロフェニル)-N-(2-メトキシフェニル)キナゾリン-4-アミンは、以下を含むさまざまな種類の化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化して、キナゾリンN-オキシドを生成できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて、還元された誘導体を生成できます。
置換: この化合物は、特に芳香環において、ハロゲン、アルキル化剤、アシル化剤などの試薬を用いて、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ルイス酸触媒の存在下でのハロゲン(例:臭素)。
形成される主な生成物
酸化: キナゾリンN-オキシド。
還元: 還元されたキナゾリン誘導体。
置換: ハロゲン化またはアルキル化されたキナゾリン誘導体。
4. 科学研究における用途
2-(4-クロロフェニル)-N-(2-メトキシフェニル)キナゾリン-4-アミンは、以下を含むいくつかの科学研究における用途があります。
化学: より複雑なキナゾリン誘導体を合成するためのビルディングブロックとして使用されます。
生物学: さまざまな酵素や受容体の阻害剤としての可能性について調査されています。
医学: 抗癌剤、抗炎症剤、抗菌剤などの潜在的な治療効果について研究されています。
産業: 新しい材料や化学プロセス開発に利用されています。
科学的研究の応用
2-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(4-クロロフェニル)-N-(2-メトキシフェニル)キナゾリン-4-アミンの作用機序は、特定の分子標的と経路との相互作用を伴います。例えば、特定の酵素の活性部位に結合することにより、基質へのアクセスを遮断することで、酵素の活性を阻害する可能性があります。さらに、細胞受容体と相互作用し、シグナル伝達経路を調節し、細胞機能に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(4-クロロフェニル)-N-(2-ヒドロキシフェニル)キナゾリン-4-アミン: メトキシ基の代わりにヒドロキシ基を持つ類似の構造。
2-(4-ブロモフェニル)-N-(2-メトキシフェニル)キナゾリン-4-アミン: クロロ原子の代わりに臭素原子を持つ類似の構造。
2-(4-クロロフェニル)-N-(2-メトキシフェニル)ピリミジン-4-アミン: キナゾリンコアの代わりにピリミジンコアを持つ類似の構造。
独自性
2-(4-クロロフェニル)-N-(2-メトキシフェニル)キナゾリン-4-アミンは、キナゾリンコアに結合した4-クロロフェニル基と2-メトキシフェニル基の特定の組み合わせによってユニークです。このユニークな構造は、さまざまな研究用途に役立つ、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
2-(4-chlorophenyl)-N-(2-hydroxyphenyl)quinazolin-4-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-bromophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine: Similar structure but with a bromine atom instead of a chlorine atom.
2-(4-chlorophenyl)-N-(2-methoxyphenyl)pyrimidin-4-amine: Similar structure but with a pyrimidine core instead of a quinazoline core.
Uniqueness
2-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine is unique due to the specific combination of the 4-chlorophenyl and 2-methoxyphenyl groups attached to the quinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C21H16ClN3O |
|---|---|
分子量 |
361.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3O/c1-26-19-9-5-4-8-18(19)24-21-16-6-2-3-7-17(16)23-20(25-21)14-10-12-15(22)13-11-14/h2-13H,1H3,(H,23,24,25) |
InChIキー |
SFGDRWYCBLXFPK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


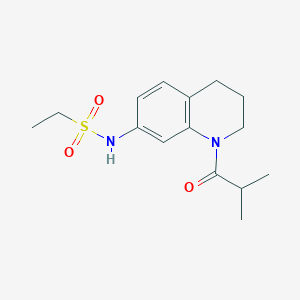
![5-methyl-3-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11260156.png)
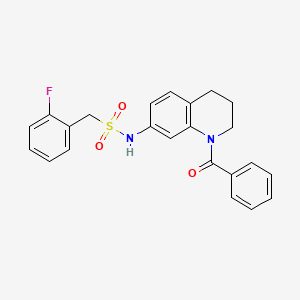
![3-(4-chlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11260160.png)
![N-(4-Acetylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide](/img/structure/B11260166.png)
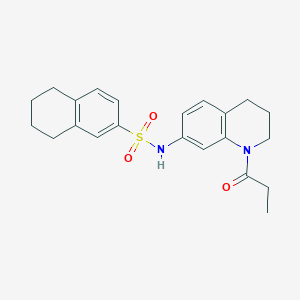

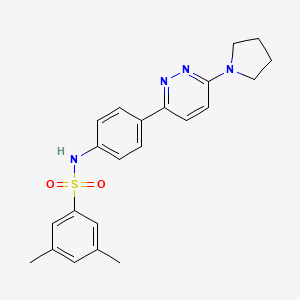
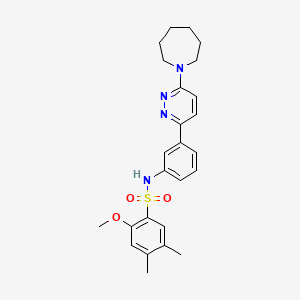

![7-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260202.png)
![7-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260208.png)

